molecular formula C36H22O8S2 B3825625 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)

4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)

Cat. No. B3825625
M. Wt: 646.7 g/mol
InChI Key: GDVRARQAYDOYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid), also known as BPDC-BIST, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BPDC-BIST is a type of metal-organic framework (MOF) that has unique structural and physicochemical properties, making it an attractive material for use in a wide range of scientific research.

Mechanism of Action

The mechanism of action of 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) in various applications is still not fully understood. However, it is believed that the unique structural and physicochemical properties of 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid), such as its high surface area, tunable pore size, and metal ion coordination sites, play a crucial role in its activity and selectivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) have not been extensively studied. However, preliminary studies have shown that 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) is biocompatible and has low toxicity, making it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) in lab experiments include its high surface area, tunable pore size, and metal ion coordination sites, which allow for the precise control of chemical reactions and the adsorption of gases and molecules. However, the limitations of using 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) include its high cost, complex synthesis method, and limited stability under certain conditions.

Future Directions

There are many future directions for the study of 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid). One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Another direction is the investigation of the potential biomedical applications of 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid), such as drug delivery and tissue engineering. Additionally, the study of the fundamental properties and mechanisms of 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) could lead to the discovery of new materials with unique properties and applications.

Scientific Research Applications

4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) has been extensively studied for its potential applications in various fields of science, including catalysis, gas storage, drug delivery, and sensing. In catalysis, 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) has been shown to exhibit high activity and selectivity for various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In gas storage, 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) has been found to have a high capacity for the adsorption of gases such as hydrogen, methane, and carbon dioxide. In drug delivery, 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) has been investigated as a potential carrier for various drugs, including anticancer agents and antibiotics. In sensing, 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) has been used as a fluorescent probe for the detection of metal ions and organic molecules.

properties

IUPAC Name

4-[4-[4-(4,5-dicarboxynaphthalen-1-yl)sulfanylphenyl]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22O8S2/c37-33(38)25-5-1-3-23-29(17-15-27(31(23)25)35(41)42)45-21-11-7-19(8-12-21)20-9-13-22(14-10-20)46-30-18-16-28(36(43)44)32-24(30)4-2-6-26(32)34(39)40/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVRARQAYDOYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)SC3=CC=C(C=C3)C4=CC=C(C=C4)SC5=C6C=CC=C(C6=C(C=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Biphenyl-4,4'-diyldisulfanediyl)dinaphthalene-1,8-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Reactant of Route 2
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Reactant of Route 3
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Reactant of Route 4
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Reactant of Route 5
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Reactant of Route 6
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)

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